4-Bromo-2-ethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-ethoxybenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis processes. For instance, methyl 4-bromo-2-methoxybenzoate, a closely related compound, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, achieving an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives, such as 4-bromo-3,5-di(methoxy)benzoic acid, has been studied extensively. These compounds crystallize in specific space groups and feature interactions like Br ... Br type II halogen bonds, as well as Br ... π and weak H-bonding interactions, which are crucial for their structural integrity (Pablo A. Raffo et al., 2016).
Chemical Reactions and Properties
Bromobenzoic acids, including those structurally similar to 4-Bromo-2-ethoxybenzoic acid, participate in nucleophilic substitution reactions and can be utilized as building blocks for constructing various heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential biological and pharmacological applications (S. Mataka et al., 1992).
Physical Properties Analysis
The physical properties of brominated benzoic acids and their derivatives, such as crystal structure and thermal behavior, are influenced by substituents and intermolecular interactions. Studies on these compounds highlight the importance of molecular recognition and the formation of supramolecular assemblies (S. Varughese, V. Pedireddi, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the utility of 4-Bromo-2-ethoxybenzoic acid and its related compounds. For example, the oxidative coupling of benzoic acids with alkynes in the presence of a rhodium/copper catalyst system under air has been demonstrated to afford various isocoumarin derivatives, showcasing the versatility of these compounds in synthetic chemistry (M. Shimizu et al., 2009).
Scientific Research Applications
Synthesis of Antimicrobial Agents : 2-Ethoxy-3,1-benzoxazin-4-one, related to 4-Bromo-2-ethoxybenzoic acid, can be used for synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial potential (El-Hashash et al., 2011).
Supramolecular Chemistry : The interactions between derivatives of 4-Bromo-2-ethoxybenzoic acid and N-donor compounds can result in complex supramolecular assemblies, offering insights into molecular recognition patterns (Varughese & Pedireddi, 2006).
Anticonvulsant Research : Alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a compound related to 4-Bromo-2-ethoxybenzoic acid, lack antielectroshock effects in mice, suggesting a role for electronic effects in anticonvulsant activity (Hamor & Reavlin, 1967).
Dental Material Research : 2-Ethoxybenzoic acid can suppress the generation of eugenol radicals in dental cements, potentially reducing cytotoxicity and enhancing biocompatibility (Fujisawa et al., 2003).
Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, a derivative of 4-Bromo-2-ethoxybenzoic acid, can be synthesized from related compounds with high purity, contributing to organic synthesis methodologies (Bing-he, 2008).
Antiparasitic Drug Development : 4-Amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, indicating potential applications in antiparasitic drug development (Rogers et al., 1964).
Natural Antioxidant Identification : New nitrogen-containing bromophenols, related to 4-Bromo-2-ethoxybenzoic acid, have been identified in marine algae with potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).
Organic Chemistry : 3-Ethoxy-2-phenylbenzoic acid, related to 4-Bromo-2-ethoxybenzoic acid, demonstrates superior yield and selectivity in the functionalization of Indole C-H bonds with bromobenzenes (Pi et al., 2018).
properties
IUPAC Name |
4-bromo-2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVOYJBTTPWDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629865 | |
Record name | 4-Bromo-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxybenzoic acid | |
CAS RN |
89407-43-2 | |
Record name | 4-Bromo-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.